5-Bromoisoquinolin-3-OL

Description

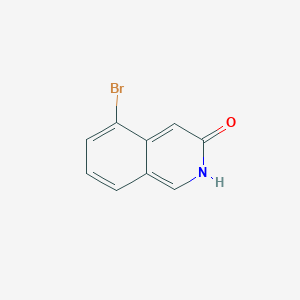

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPBAJBUKPWIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724492 | |

| Record name | 5-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175271-86-9 | |

| Record name | 5-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 5 Bromoisoquinolin 3 Ol and Its Analogs

Electrophilic Aromatic Substitution on Isoquinoline (B145761) Core

Electrophilic aromatic substitution on the isoquinoline nucleus generally occurs on the benzene (B151609) ring, which is more electron-rich compared to the pyridine (B92270) ring containing the electron-withdrawing nitrogen atom. The substitution pattern is directed to positions 5 and 8.

In the case of isoquinoline itself, direct bromination can be achieved to yield 5-bromoisoquinoline (B27571). A common method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. orgsyn.org This reaction proceeds with high regioselectivity, favoring the 5-position.

Further electrophilic substitution on a 5-bromoisoquinoline system is exemplified by nitration. The reaction of 5-bromoisoquinoline with a nitrating agent, such as potassium nitrate in sulfuric acid, leads to the formation of 5-bromo-8-nitroisoquinoline. google.com This demonstrates that even with a deactivating bromo substituent at position 5, the incoming electrophile (NO₂⁺) is directed to the 8-position.

For 5-bromoisoquinolin-3-ol, the directing effects of the existing substituents would be additive. The hydroxyl group (in its phenol form) is an activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. Both substituents would favor electrophilic attack at positions 4, 6, and 8. The precise outcome of an electrophilic substitution reaction on this compound would depend on the specific reaction conditions and the nature of the electrophile.

Table 1: Electrophilic Aromatic Substitution on the Isoquinoline Core

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Isoquinoline | N-bromosuccinimide (NBS), conc. H₂SO₄, -25°C to -18°C | 5-Bromoisoquinoline | orgsyn.org |

| 5-Bromoisoquinoline | KNO₃, conc. H₂SO₄ | 5-Bromo-8-nitroisoquinoline | google.com |

Nucleophilic Substitution Reactions at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) on haloisoquinolines is generally favored at positions 1 and 3, which are activated by the ring nitrogen. Halogens at positions on the benzene ring, such as the 5-position, are typically less reactive towards classical SNAr reactions unless activated by strongly electron-withdrawing groups.

However, the bromine atom at the 5-position of 5-bromoisoquinoline can be reactive under certain conditions, particularly through metal-halogen exchange. For instance, 5-bromoisoquinoline can be converted to its 5-lithio derivative using tert-butyllithium at low temperatures. thieme-connect.de This lithiated intermediate can then react with various electrophiles.

While direct SNAr on 5-bromoisoquinoline with common nucleophiles is not extensively reported, computational studies on related systems, such as 5-bromo-1,2,3-triazines, have shown that nucleophilic substitution with phenols can proceed via a concerted mechanism. nih.gov This suggests that under specific conditions, the bromine at the 5-position of the isoquinoline ring might undergo substitution. The presence of the hydroxyl group at the 3-position in this compound could potentially influence the reactivity of the 5-bromo position through electronic effects.

Oxidative and Reductive Transformations of Substituents

The substituents on the this compound ring can undergo various oxidative and reductive transformations. The nitro group in the closely related 5-bromo-8-nitroisoquinoline can be readily reduced to an amino group, providing access to 8-amino-5-bromoisoquinoline. researchgate.net This transformation is a key step in the synthesis of various substituted isoquinoline derivatives.

The bromo group itself can be removed through reductive dehalogenation. Catalytic hydrogenolysis, for example, using hydrogen gas with a palladium catalyst, is a common method for such transformations. thieme-connect.de This would convert this compound to isoquinolin-3-ol.

C-H Activation and Selective Functionalization Studies

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds like isoquinoline. nih.gov This strategy allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise difficult to access.

For the quinoline (B57606) and isoquinoline scaffolds, C-H functionalization can be directed to various positions depending on the catalyst and directing group used. For instance, palladium-catalyzed C-2 arylation of quinoline N-oxides with aryl bromides has been reported. nih.gov While specific studies on this compound are limited, the principles of C-H activation can be applied. The C-H bonds at positions 1, 4, 6, 7, and 8 of the this compound core are potential sites for functionalization. The electronic effects of the bromo and hydroxyl groups would influence the regioselectivity of such reactions.

Cascade, Annulation, and Cycloaddition Reaction Pathways

Cascade, annulation, and cycloaddition reactions are powerful synthetic strategies for the construction of the isoquinoline and isoquinolone core. nih.gov These methods often involve the formation of multiple bonds in a single operation, leading to complex molecular architectures from simpler starting materials.

For example, the synthesis of isoquinolone derivatives can be achieved through a one-pot three-component reaction involving isoquinoline, a 2-bromoacetophenone, and a dipolarophile. This proceeds via the formation of an isoquinolinium ylide, which then undergoes a [3+2] cycloaddition. nih.gov Another approach involves the palladium-catalyzed reductive cyclization of an oxazolidine precursor to form a 4-substituted isoquinoline. nih.gov

While these reactions are typically used to build the isoquinoline ring system rather than to react with a pre-formed this compound, they are crucial for the synthesis of its analogs and for creating libraries of related compounds for further study.

Tautomerism Studies of Hydroxyisoquinoline Systems

3-Hydroxyisoquinolines, including this compound, exhibit prototropic tautomerism. They can exist in equilibrium between the enol (lactim) form, which is 3-hydroxyisoquinoline, and the keto (lactam) form, which is isoquinolin-3(2H)-one.

Studies using ultraviolet spectroscopy have shown that the position of this equilibrium is solvent-dependent. In non-hydroxylic solvents such as diethyl ether, the lactim (hydroxy) form is predominant. rsc.org In contrast, in aqueous solutions, the lactam (keto) form is the major tautomer. rsc.org This behavior is crucial for understanding the reactivity of this compound, as the two tautomers have different chemical properties and will react differently with various reagents.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms and understanding the electronic properties of molecules like this compound. DFT calculations can provide insights into molecular stability, charge distribution, and the energies of reactants, transition states, and products.

For instance, computational studies on 5-bromo-2-hydroxybenzaldehyde have been used to analyze its structure, vibrational spectra, and chemical reactivity through the examination of Frontier Molecular Orbitals (HOMO and LUMO). nih.gov Similar calculations can be applied to this compound to predict its reactivity. The Molecular Electrostatic Potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, thereby predicting the sites for electrophilic and nucleophilic attack. nih.gov

Furthermore, DFT calculations have been employed to investigate the mechanism of nucleophilic aromatic substitution on related heterocyclic systems, helping to distinguish between stepwise and concerted pathways. nih.gov Such computational approaches can complement experimental studies and provide a deeper understanding of the factors that control the reactivity of this compound and its analogs.

Derivatives and Structural Analogs of 5 Bromoisoquinolin 3 Ol

Mono- and Poly-Substituted Isoquinolinols

The synthesis of variously substituted isoquinolines is a focal point of organic chemistry. A versatile method for creating polysubstituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This process forms eneamido anion intermediates that can be trapped with different electrophiles, leading to a wide range of highly substituted isoquinolines. nih.gov For instance, this method allows for the assembly of isoquinolines from as many as four components in a single operation, particularly when a second ortho directing group is present on the starting material. nih.gov

Another approach focuses on the synthesis of C4-substituted isoquinolines starting from the commercially available 4-bromoisoquinoline. nih.gov Through a Heck reaction with an appropriate acrylate ester, α,β-unsaturated esters are formed, which can then be converted to saturated amides. nih.gov

Table 1: Examples of Synthesized Polysubstituted Isoquinolines nih.gov

| Entry | Nitrile | Electrophile (E+) | Product |

| 1 | PhCN | H+ | 3-Phenylisoquinoline |

| 2 | PhCN | MeI | 4-Methyl-3-phenylisoquinoline |

| 3 | 4-MeOC6H4CN | MeI | 3-(4-Methoxyphenyl)-4-methylisoquinoline |

| 4 | 2-Thiophenecarbonitrile | MeI | 4-Methyl-3-(2-thienyl)isoquinoline |

| 5 | Cyclohexanecarbonitrile | MeI | 3-Cyclohexyl-4-methylisoquinoline |

Halogenated Isoquinolinols and their Derivatives

Halogenation of the isoquinoline (B145761) core is a key strategy for creating derivatives with distinct properties. Research has demonstrated the synthesis of various polyhalogenated isoquinolines. For example, 3-amino-4-fluoro-7-iodoisoquinoline can be synthesized from 4-fluoro-3-N,N-bis(p-methoxybenzyl)amino-7-(trimethylsilyl)isoquinoline through treatment with iodine monochloride followed by cleavage of the protecting groups. nih.gov Subsequent diazotization in the presence of halide sources can yield the corresponding 3-haloisoquinoline derivatives. nih.gov This methodology has been successfully applied to produce novel compounds such as 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline. nih.gov

Furthermore, halogenated derivatives of 1,2,3,4-tetrahydroisoquinolines (THIQs) have been synthesized and investigated. nih.gov Studies have shown that halogenated phenyl- and phenethyl carbamates, as well as fluorophenylpropanoate esters of 1-pentyl-6,7-dimethoxy-THIQ, are notable for their bactericidal activity. nih.gov Specifically, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters, and chlorophenethyl carbamate have demonstrated significant antifungal activity. nih.gov

Fused and Annulated Isoquinoline Systems

The fusion of additional rings to the isoquinoline framework generates complex heterocyclic systems with unique three-dimensional structures. These annulated derivatives are of significant interest in medicinal and materials chemistry.

A mild and efficient protocol for the synthesis of oxazepino-isoquinolines has been developed utilizing a one-pot Ugi four-component reaction, followed by an intramolecular addition of the resulting alcohol to an alkyne moiety under microwave irradiation. nih.govacs.org This method provides facile access to complex and potentially biologically active scaffolds with only a single purification step. nih.govacs.org The synthesis of compounds containing the analogous 5,6,14,14a-tetrahydro-8H-benzo acs.orgrsc.orgnih.govnih.govoxazepino[3,4-a]isoquinoline framework has also been described in the literature. nih.gov

Imidazo-fused Heterocycles: The benzo nih.govmdpi.comimidazo[2,1-a]isoquinoline system is a heterotetracyclic compound that combines the structural features of both benzimidazole and isoquinoline. mdpi.comnih.gov Synthetic protocols for this class of compounds often involve metal reagents or catalysts. mdpi.com For example, nickel-catalyzed annulation of 2-chloro-N-(2-halophenyl)benzimidamides with terminal alkynes can form the benzimidazo[2,1-a]isoquinoline structure. mdpi.com A metal-free synthesis has also been developed via a C–H cycloamination reaction catalyzed by hypervalent iodine(III). mdpi.com Another approach involves a reaction sequence of Groebke–Blackburn–Bienaymé (GBB), N-acylation, intramolecular Diels–Alder (IMDA), and dehydrative re-aromatization to synthesize imidazopyridine-fused isoquinolinones. beilstein-journals.org

Pyrrolo[2,1-a]isoquinolines: The pyrrolo[2,1-a]isoquinoline scaffold is present in numerous bioactive natural products. rsc.org A prominent method for its synthesis is the 1,3-dipolar cycloaddition reaction of isoquinolinium N-ylides with activated alkynes or olefins. nih.govtandfonline.com Another synthetic route involves a copper-catalyzed cascade reaction of terminal alkynes, aldehydes, and tetrahydroisoquinolines, which proceeds via condensation, Mannich-type addition, oxidation, and cyclization. acs.org

Table 2: Selected Synthesized Pyrrolo[2,1-a]isoquinoline Derivatives nih.gov

| Compound | R1 | R2 | Ar | Yield (%) | Melting Point (°C) |

| 4e | COOMe | CO | 3-NO2-Ph | 69 | 190-192 |

| 4f | COOMe | CO | 4-NO2-Ph | 70 | 209-212 |

| 4j | COOEt | CO | 2-NO2-Ph | 69 | 186-187 |

| 4k | COOEt | CO | 3-NO2-Ph | 78 | 203-205 |

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a common scaffold in many alkaloids. nih.gov The synthesis of N-substituted THIQ derivatives can be achieved through a Pictet-Spengler condensation. lifescienceglobal.com For example, 1,2,3,4–tetrahydroisoquinoline derivatives have been obtained from 2-(3',4'-dimethoxyphenyl) ethylamine in a four-step process. lifescienceglobal.com Another synthetic approach involves the reaction of 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline(2H)-3-thiones with N-aryl-2-chloroacetamides. acs.org These resulting compounds can then undergo intramolecular Thorpe−Zeigler cyclization to afford tetrahydrothieno[2,3-c]-isoquinolines. acs.org The THIQ having a chloro group on the phenyl ring has been noted for its significant KRas inhibition activity. nih.gov

Isoquinoline N-Oxides and Quaternary Isoquinolinium Salts

Isoquinoline N-Oxides: These compounds are typically prepared by the direct N-oxidation of isoquinolines. acs.org However, more modern approaches include tandem metal-catalyzed C−H activation/annulation processes from oximes. acs.org A metal-free method involves the intramolecular oxidative cyclization of ketoximes with alkenes, utilizing phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant. acs.org A copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has also been developed as a facile method for accessing both isoquinolines and isoquinoline N-oxides. rsc.org

Quaternary Isoquinolinium Salts: These salts are important building blocks for constructing various condensed heterocyclic systems. rsc.org They can be synthesized by refluxing pure isoquinoline with 1-bromoalkanes in dry ethanol. mmsl.cz This method has been used to prepare a series of cationic surfactants with side alkylating chains ranging from C8 to C20. mmsl.cz These long-chain isoquinolinium analogues can be distinguished using HPLC methods. mmsl.cz

Table 3: Synthesis of Quaternary Isoquinolinium Salts mmsl.cz

| Alkyl Chain | Yield (%) | Melting Point (°C) |

| C8 | 83 | - |

| C10 | 85 | - |

| C12 | 89 | 52-54 |

| C14 | 92 | 61-63 |

| C16 | 93 | 68-70 |

| C18 | 95 | 76-78 |

| C20 | 94 | 81-83 |

Advanced Spectroscopic Characterization in Research

Structural Elucidation via X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and crystal packing, which are crucial for understanding the compound's physical and chemical properties.

To date, a specific single-crystal X-ray diffraction study for 5-Bromoisoquinolin-3-OL has not been reported in publicly accessible research literature. However, the general procedure for such an analysis would involve the following steps:

Crystal Growth: High-quality single crystals of this compound would first need to be grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent system.

Data Collection: A suitable crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected on a detector.

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The atomic positions would then be determined (structure solution) and optimized (refinement) to generate a final, detailed structural model of this compound.

The anticipated data from such an analysis would be presented in a crystallographic information file (CIF) and would include the parameters summarized in the table below.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules of this compound per unit cell. |

| Calculated Density | The theoretical density of the crystal, calculated from the molecular weight and the unit cell volume. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This structural information would be invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom, which govern the solid-state packing of the molecule.

Mechanistic Insights from High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule and its fragments, allowing for the determination of its elemental composition. This technique is also instrumental in providing mechanistic insights into the fragmentation pathways of a compound.

While a detailed fragmentation study of this compound using HRMS has not been published, the general approach would provide significant information. An electrospray ionization (ESI) source would likely be used to generate gas-phase ions of the molecule.

The initial analysis would confirm the elemental composition of the parent ion. The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would be a key feature in the mass spectrum.

| Ion | Description |

| [M+H]+ | The protonated molecular ion of this compound. The high-resolution measurement would confirm its elemental formula. |

| [M-Br]+ | A fragment ion resulting from the loss of the bromine atom. |

| [M-CO-H]+ | A fragment ion potentially arising from the loss of a hydrogen atom and carbon monoxide. |

Further tandem mass spectrometry (MS/MS) experiments would involve isolating the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide clues about the molecule's structure and the relative strengths of its chemical bonds. For this compound, fragmentation pathways could include the loss of the bromine atom, elimination of carbon monoxide from the heterocyclic ring, and other characteristic cleavages. These fragmentation patterns are crucial for distinguishing between isomers and for understanding the molecule's stability.

Spectroscopic Investigations of Photophysical Properties in Isoquinoline-Based Probes

The photophysical properties of isoquinoline (B145761) derivatives are of significant interest, as these compounds often exhibit fluorescence and can be developed into molecular probes and sensors. The investigation of these properties for this compound would involve techniques such as UV-Visible absorption and fluorescence spectroscopy.

Currently, there is no specific published data on the detailed photophysical properties, such as quantum yield or solvatochromism, of this compound. A typical investigation would involve:

Absorption and Emission Spectra: Measuring the UV-Visible absorption and fluorescence emission spectra in a range of solvents with varying polarities. This would reveal the wavelengths of maximum absorption (λabs) and emission (λem).

Stokes Shift: Calculating the difference between the maximum absorption and emission wavelengths. A large Stokes shift is often a desirable characteristic for fluorescent probes.

Quantum Yield (ΦF): Determining the efficiency of the fluorescence process. This is a critical parameter for assessing the brightness of a potential fluorophore.

Solvatochromism: Studying the effect of solvent polarity on the absorption and emission spectra. The observed shifts can provide information about the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.

The introduction of a bromine atom onto the isoquinoline core can influence the photophysical properties through the "heavy-atom effect," which can enhance intersystem crossing and potentially lead to phosphorescence or a reduction in fluorescence quantum yield.

| Property | Description |

| λabs | The wavelength at which the molecule absorbs the most light. |

| λem | The wavelength at which the molecule emits the most light upon excitation. |

| Stokes Shift | The difference in energy between the positions of the band maxima of the absorption and emission spectra. |

| Quantum Yield | The ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence. |

Application of Nuclear Magnetic Resonance Spectroscopy (NMR) in Reaction Monitoring and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and chemical environment of atoms within a molecule. For this compound, NMR is essential for structural confirmation and purity assessment.

The reported 1H NMR spectrum of this compound in DMSO-d6 shows distinct signals that can be assigned to the protons of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 6.93 | s | H-4 |

| 7.65-7.71 | m | H-6, H-7 |

| 8.22-8.23 | m | H-8 |

| 8.91 | s | H-1 |

| 11.04 | brs | -OH |

Data sourced from patent literature. google.com

In a research context, NMR spectroscopy would be used to:

Monitor Reaction Progress: By acquiring NMR spectra of a reaction mixture over time, the consumption of starting materials and the formation of this compound can be quantitatively monitored.

Confirm Structure: The chemical shifts, coupling constants, and integration of the signals in the 1H and 13C NMR spectra provide definitive proof of the molecule's structure.

Assess Purity: NMR can be used to detect and quantify impurities in a sample of this compound.

Stereochemical Analysis: While this compound itself is achiral, for reactions involving this compound that produce chiral products, specialized NMR techniques (e.g., using chiral shift reagents or NOE experiments) would be employed to determine the stereochemistry of the products.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. austinpublishinggroup.com DFT calculations can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior.

Detailed research findings from DFT studies on related isoquinoline (B145761) structures provide a framework for understanding 5-Bromoisoquinolin-3-OL. researchgate.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that a molecule is more reactive. nih.gov

The electronic properties of this compound can be analyzed through these calculations. The presence of the bromine atom, an electron-withdrawing group, and the hydroxyl group, which can be electron-donating, are expected to significantly influence the electron density distribution across the isoquinoline core. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of this compound from DFT Studies.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. scispace.com This involves identifying reactants, products, intermediates, and, most importantly, transition states. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For this compound, computational studies can predict the most likely pathways for various reactions, such as nucleophilic substitution at the bromine-substituted carbon or reactions involving the hydroxyl group. By modeling these pathways, researchers can gain a deeper understanding of the compound's reactivity and selectivity. For instance, the thermal decomposition mechanism of related nitro-dioxane compounds has been computationally modeled to understand the effect of different substituent groups on the reaction parameters. scispace.com

These computational investigations can also assess the influence of solvents on reaction pathways, providing a more realistic model of chemical transformations. scispace.com The thermodynamic data obtained from these calculations, such as enthalpy and Gibbs free energy of reaction, indicate the spontaneity and feasibility of a proposed mechanism. mdpi.com

Table 2: Calculated Thermodynamic Data for a Hypothetical Nucleophilic Substitution Reaction of this compound.

Structure-Reactivity Relationship Predictions through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. fiveable.me These models are built using a set of known compounds and their measured activities or properties, and then used to predict the behavior of new, untested compounds. fiveable.me

For this compound, QSAR studies can predict its potential biological activities by comparing its structural and electronic features with those of known bioactive molecules. nih.gov Molecular descriptors, which are numerical representations of a molecule's properties, are calculated and used to build these predictive models. researchgate.net These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

The development of robust QSAR models can guide the modification of the this compound scaffold to enhance a desired activity. researchgate.net For instance, by understanding which descriptors are most influential, chemists can make targeted changes to the molecule's structure to improve its properties.

Table 3: Calculated Molecular Descriptors for this compound Relevant to Structure-Reactivity Studies.

Molecular Modeling for Rational Design of Isoquinoline Derivatives

Molecular modeling techniques are central to the rational design of new molecules with specific functions, particularly in the field of drug discovery. mdpi.com Starting with a lead compound like this compound, these methods can be used to design derivatives with improved affinity and selectivity for a biological target. nih.gov

One key technique is molecular docking, which predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com This allows researchers to visualize the interactions between the ligand and the protein's active site and to propose modifications to the ligand that could enhance these interactions. For example, the bromine atom or the hydroxyl group on the this compound scaffold could be replaced with other functional groups to better fit into a specific binding pocket.

Pharmacophore modeling is another important tool in rational drug design. A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By identifying the pharmacophore of a series of active compounds, new molecules can be designed that incorporate these essential features. nih.gov The this compound structure can serve as a template for developing pharmacophore models for various therapeutic targets.

Table 4: Potential Pharmacophoric Features of the this compound Scaffold for Rational Drug Design.

Mentioned Compounds

Applications in Advanced Organic Synthesis and Materials Science Research

Synthetic Building Blocks and Intermediates for Complex Molecule Construction

The utility of brominated heterocyclic compounds as intermediates in organic synthesis is well-established. The bromine atom on the 5-Bromoisoquinolin-3-OL scaffold serves as a versatile functional handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the construction of more complex molecular architectures. The presence of the hydroxyl group (or keto group in the tautomeric form) provides an additional site for chemical modification, such as etherification, esterification, or N-alkylation.

While many pharmacologically active compounds have been synthesized using the related 5-bromoisoquinoline (B27571) as a building block, specific examples detailing the extensive use of this compound in the synthesis of complex natural products or pharmaceuticals are not widely reported. However, its structure suggests its potential as a precursor for substituted isoquinolines, a class of compounds with significant biological activities. The dual functionality of a reactive bromine atom and a modifiable hydroxyl/keto group makes it a theoretically valuable, albeit under-explored, building block.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Arylisoquinolin-3-ol |

| Heck Coupling | Alkene, Pd catalyst, Base | 5-Alkenylisoquinolin-3-ol |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 5-Alkynylisoquinolin-3-ol |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 5-Amino-isoquinolin-3-ol |

| Etherification (Williamson) | Alkyl halide, Base | 3-Alkoxy-5-bromoisoquinoline |

| N-Alkylation | Alkyl halide, Base | 2-Alkyl-5-bromoisoquinolin-3(2H)-one |

Development of Novel Ligands in Catalysis

The isoquinoline (B145761) nucleus is a component of various ligands used in transition-metal catalysis. The nitrogen atom of the isoquinoline ring can coordinate to a metal center, and substituents on the ring can be used to modulate the steric and electronic properties of the resulting metal complex. In principle, this compound could be elaborated into more complex structures, such as bidentate or pincer-type ligands, which are crucial in modern catalysis.

For instance, the bromine atom could be displaced or used in a coupling reaction to introduce a phosphine, amine, or other coordinating group. The hydroxyl group could also be functionalized to create a hemilabile ligand, where the oxygen atom can reversibly bind to the metal center, potentially influencing the catalytic cycle. Despite this potential, there is a lack of specific studies in the scientific literature that describe the synthesis and application of ligands derived directly from this compound for catalytic purposes.

Chemical Probes and Sensors Development

The development of fluorescent probes and chemical sensors is a significant area of research. The isoquinoline and quinoline (B57606) scaffolds are known to be part of many fluorescent molecules due to their rigid, aromatic nature which can lead to high quantum yields.

Design and Synthesis of Fluorescent Probes for Chemical Detection

Fluorescent probes are designed to signal the presence of a specific analyte through a change in their fluorescence properties (e.g., intensity, wavelength, or lifetime). The isoquinoline scaffold can serve as the core fluorophore. While there are reports on the synthesis of fluorescent probes from various isoquinoline and quinoline derivatives, the use of this compound for this purpose has not been specifically detailed. Theoretically, the electronic properties of the isoquinoline ring in this compound could be tuned by substitution at the bromine and hydroxyl positions to create environmentally sensitive fluorophores.

Exploration of Isoquinoline Scaffolds in Sensor Platforms

Beyond single-molecule probes, isoquinoline derivatives can be incorporated into more complex sensor platforms. Their ability to interact with analytes through hydrogen bonding, metal coordination, or π-π stacking makes them versatile components. However, research into the specific application of this compound as a primary component in sensor platforms is not apparent in the current body of literature. The general principles of sensor design suggest that it could be a viable scaffold, but experimental validation is lacking.

Scaffolds for Chemical Library Synthesis and Diversification

Diversity-oriented synthesis (DOS) is a strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The goal of DOS is to efficiently generate molecules with a wide range of skeletal structures and functional groups.

The this compound scaffold, with its two distinct points of functionality, is a suitable starting point for a DOS campaign. A common substrate could be subjected to a variety of reaction conditions to generate a library of compounds with diverse appendages at the 5- and 3-positions. For example, a split-pool synthesis approach could be employed where a set of building blocks is introduced at the bromine position via cross-coupling, followed by another set of diversification reactions at the hydroxyl group. While the isoquinoline core is considered a privileged structure in medicinal chemistry and suitable for library synthesis, specific examples of chemical libraries built from the this compound scaffold are not documented.

Investigating Bioisosterism in Isoquinoline-Based Chemical Scaffolds for Design Principles

Bioisosterism is a key strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. The isoquinoline ring itself can be considered a bioisostere of other bicyclic aromatic systems like quinoline or naphthalene (B1677914) in certain biological contexts.

Within the this compound molecule, several bioisosteric replacements could be investigated to establish design principles. For example, the bromine atom could be replaced with other halogens (Cl, F), a methyl group, or a trifluoromethyl group to probe the effect of size and electronics on biological activity. The hydroxyl group at the 3-position is a bioisostere for a primary amine or a thiol group. The lactam-lactim tautomerism of the isoquinolin-3-ol system is also relevant, as the amide group in the lactam form can be a bioisostere for an ester or a reverse amide. While these are fundamental concepts in medicinal chemistry, specific studies focusing on the systematic investigation of bioisosterism using this compound as the model scaffold are not readily found in the literature.

Table 2: Potential Bioisosteric Replacements for this compound

| Original Group | Position | Potential Bioisostere(s) | Rationale for Replacement |

| Bromo | 5 | Chloro, Methyl, Trifluoromethyl, Cyano | Modulate lipophilicity, electronics, and steric bulk |

| Hydroxyl | 3 | Amino, Thiol, Methoxy | Alter hydrogen bonding capacity and acidity/basicity |

| Isoquinoline Core | - | Quinoline, Naphthalene, Indole | Explore alternative hinge-binding or space-filling motifs |

| C=O (in tautomer) | 3 | C=S, C=NH | Modify hydrogen bonding and electronic character |

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates.

- Solvent Selection : Anhydrous conditions (e.g., dichloromethane) improve bromine stability.

- Catalyst Loading : 10–15 mol% of acidic catalysts balances reactivity and cost.

Q. Table 1. Comparative Synthesis Routes

| Method | Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Direct Bromination | NBS | DMF | 65–70 | >95% |

| Catalytic Bromination | [HMIm]BF₄ + Br₂ | CH₂Cl₂ | 75–80 | >97% |

How can researchers resolve discrepancies in reported reactivity of this compound in cross-coupling reactions?

Advanced

Contradictory reactivity data often arise from:

- Moisture Sensitivity : Hydrolysis of the bromine substituent under ambient conditions, leading to inconsistent coupling efficiency. Store the compound at 0–6°C in anhydrous environments .

- Catalyst Compatibility : Pd(PPh₃)₄ may underperform compared to Pd(dba)₂ in Suzuki-Miyaura reactions due to steric hindrance.

- Substrate Purity : Impurities >5% (e.g., residual DMF) inhibit catalytic activity. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Recommendations :

- Conduct kinetic studies under inert atmospheres (N₂/Ar).

- Pre-dry solvents and substrates using molecular sieves.

What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., bromine at C5 vs. C8) via coupling patterns and chemical shifts.

- HPLC : Assess purity (>95% threshold for research-grade material) using C18 columns and UV detection (λ = 254 nm) .

- Melting Point (mp) : Compare observed mp (e.g., 162–166°C for analogues like 5-Bromophthalide) to literature values .

Q. Advanced Validation :

- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br).

- X-ray Crystallography : Definitive structural confirmation for crystalline derivatives.

How can competing reaction pathways during functionalization of this compound be managed?

Advanced

Competing pathways (e.g., debromination or hydroxyl group oxidation) are mitigated via:

Q. Table 2. Functionalization Challenges and Solutions

| Challenge | Strategy | Outcome |

|---|---|---|

| Debromination | Use Pd-free catalysts (e.g., CuI) | Retains bromine for later steps |

| Hydroxyl Oxidation | Acetyl protection | Stabilizes reactive site |

| Regioselectivity Issues | Meta-directing solvents (TFA) | Enhances C5 specificity |

What are the stability considerations for this compound under long-term storage?

Q. Basic

- Temperature : Store at 0–6°C in amber vials to prevent thermal degradation and photolysis .

- Moisture : Use desiccants (silica gel) in sealed containers.

- Solubility : Dissolve in anhydrous DMSO (stable for >6 months at -20°C).

Q. Advanced Monitoring :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; track decomposition via HPLC.

- LC-MS Profiling : Identify degradation products (e.g., isoquinolin-3-ol via debromination).

How can researchers validate contradictory bioactivity data for this compound derivatives?

Advanced

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxicity) may stem from:

- Assay Variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth).

- Impurity Interference : Remove trace metals (e.g., Pd) via chelating resins.

- Structural Isomerism : Verify substituent positions using NOESY NMR.

Q. Methodological Framework :

Replicate assays in triplicate with independent batches.

Cross-reference with structurally analogous compounds (e.g., 6-Bromoisoquinoline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.